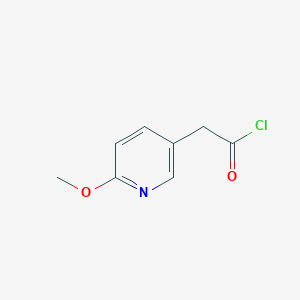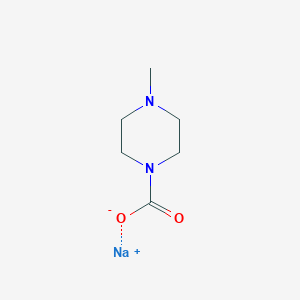
1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound is particularly notable for its solubility in water and its potential use in redox flow batteries due to its electrochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthraquinone. The synthesis typically starts with the bromination of anthraquinone to form 1,8-dibromoanthraquinone. This intermediate is then reacted with ethylene glycol under basic conditions to introduce the hydroxyethoxy groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione primarily involves its redox activity. The compound can undergo reversible oxidation and reduction reactions, making it suitable for applications in energy storage and redox flow batteries. The hydroxyethoxy groups enhance its solubility and stability in aqueous solutions, facilitating its use in various electrochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dihydroxyanthraquinone: Similar redox properties but lower solubility in water.
1,5-Dihydroxyanthraquinone: Higher stability but lower solubility compared to 1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione.
Uniqueness
This compound is unique due to its high solubility in water and its ability to undergo reversible redox reactions. These properties make it particularly suitable for use in aqueous organic redox flow batteries, where solubility and electrochemical reversibility are critical .
Eigenschaften
CAS-Nummer |
880758-62-3 |
|---|---|
Molekularformel |
C18H16O6 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
1,8-bis(2-hydroxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c19-7-9-23-13-5-1-3-11-15(13)18(22)16-12(17(11)21)4-2-6-14(16)24-10-8-20/h1-6,19-20H,7-10H2 |
InChI-Schlüssel |
VGBFJIMBMGKBOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCCO)C(=O)C3=C(C2=O)C=CC=C3OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)
![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)

![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)



![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)
![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)



![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
